molecular formula C14H27N3 B11748908 heptyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine

heptyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11748908
M. Wt: 237.38 g/mol
InChI Key: OGCXDEWFQYAYOC-UHFFFAOYSA-N
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Description

Heptyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine is a chemical compound with the molecular formula C14H28ClN3 and a molecular weight of 273.85 g/mol . This compound is characterized by its unique structure, which includes a heptyl chain attached to a pyrazole ring substituted with a propyl group. It is primarily used in various chemical and pharmaceutical applications due to its versatile reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of heptyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of heptylamine with a pyrazole derivative. One common method includes the alkylation of 1-propyl-1H-pyrazole-5-carbaldehyde with heptylamine under reductive amination conditions. This reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: Heptyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Heptyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of heptyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

  • Heptyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine
  • 1-Ethyl-1H-pyrazol-5-amine

Comparison: Heptyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine is unique due to its specific substitution pattern on the pyrazole ring and the presence of a heptyl chain. This structural uniqueness imparts distinct chemical and biological properties compared to similar compounds. For instance, the propyl group may enhance its lipophilicity and membrane permeability, potentially leading to improved biological activity .

Properties

Molecular Formula

C14H27N3

Molecular Weight

237.38 g/mol

IUPAC Name

N-[(2-propylpyrazol-3-yl)methyl]heptan-1-amine

InChI

InChI=1S/C14H27N3/c1-3-5-6-7-8-10-15-13-14-9-11-16-17(14)12-4-2/h9,11,15H,3-8,10,12-13H2,1-2H3

InChI Key

OGCXDEWFQYAYOC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNCC1=CC=NN1CCC

Origin of Product

United States

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